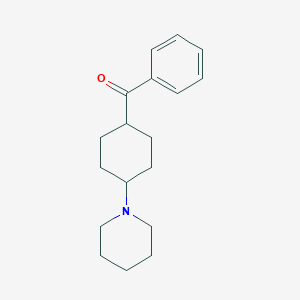
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone is a chemical compound with the molecular formula C18H25NO It contains a phenyl group attached to a cyclohexyl ring, which is further connected to a piperidine ring via a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(4-piperidin-1-ylcyclohexyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation of precursor compounds may be explored to optimize production efficiency.
化学反応の分析
Types of Reactions
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl and piperidine derivatives.
科学的研究の応用
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phenyl-(4-piperidin-1-ylcyclohexyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Additionally, the phenyl and piperidine rings contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Phenyl-(4-piperidin-1-ylcyclohexyl)methanone can be compared with other similar compounds, such as:
Cyclohexyl phenyl ketone: Lacks the piperidine ring, resulting in different chemical and biological properties.
Piperidinocyclohexyl ketone: Lacks the phenyl group, affecting its reactivity and applications.
Phenyl piperidinyl ketone: Similar structure but with variations in the position of functional groups, leading to distinct characteristics.
特性
CAS番号 |
13441-36-6 |
|---|---|
分子式 |
C18H25NO |
分子量 |
271.4 g/mol |
IUPAC名 |
phenyl-(4-piperidin-1-ylcyclohexyl)methanone |
InChI |
InChI=1S/C18H25NO/c20-18(15-7-3-1-4-8-15)16-9-11-17(12-10-16)19-13-5-2-6-14-19/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
InChIキー |
KTVLKSCPNWLHMV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C2CCC(CC2)C(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
13441-36-6 |
同義語 |
Phenyl(1-piperidinocyclohexyl)methanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















